N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide for cyano group introduction, and bromine or chlorine for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted imidazole compounds.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling pathways.
Pathways Involved: It may interfere with cellular pathways by inhibiting key enzymes or binding to specific receptors, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(cyclopropyl)methyl]-2-(4-nitrophenyl)-1H-imidazole-4-carboxamide
- N-[cyano(cyclopropyl)methyl]-2-(3-chlorophenyl)-1H-imidazole-4-carboxamide
- N-[cyano(cyclopropyl)methyl]-2-(3-methylphenyl)-1H-imidazole-4-carboxamide
Uniqueness
N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-7-12(9-4-5-9)19-15(21)13-8-17-14(18-13)10-2-1-3-11(6-10)20(22)23/h1-3,6,8-9,12H,4-5H2,(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSSBMFUCJOJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=CN=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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